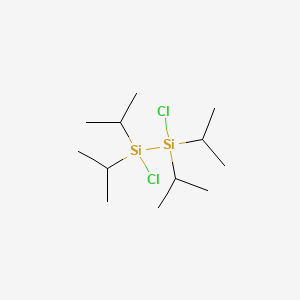
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H28Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four isopropyl groups attached to the silicon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- typically involves the reaction of chlorosilanes with isopropyl groups. One common method is the reaction of dichlorosilane with isopropyl magnesium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which react with the chlorine atoms to form new carbon-silicon bonds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to replace chlorine atoms with hydrogen.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to introduce oxygen atoms into the molecule.
Major Products Formed
Substitution Reactions: The major products are disilanes with various alkyl or aryl groups.
Reduction Reactions: The major products are silanes with hydrogen atoms replacing the chlorine atoms.
Oxidation Reactions: The major products are silanols or siloxanes, depending on the extent of oxidation.
科学的研究の応用
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is used in the study of silicon-based life forms and silicon biochemistry.
Industry: It is used in the production of specialty polymers and as a reagent in the semiconductor industry.
作用機序
The mechanism of action of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- involves its ability to form stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic compounds that can react with the silicon atoms. The pathways involved in its reactions are typically nucleophilic substitution and oxidation-reduction mechanisms.
類似化合物との比較
Similar Compounds
- Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
- Disilane, 1,2-dichloro-1,1,2,2-tetraisopropyl-
- Disilane, 1,2-dichloro-1,1,2,2-tetraethyl-
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is unique due to its specific arrangement of isopropyl groups and chlorine atoms. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
55642-25-6 |
|---|---|
分子式 |
C12H28Cl2Si2 |
分子量 |
299.42 g/mol |
IUPAC名 |
chloro-[chloro-di(propan-2-yl)silyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Cl2Si2/c1-9(2)15(13,10(3)4)16(14,11(5)6)12(7)8/h9-12H,1-8H3 |
InChIキー |
GARPOVHOOLEGDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)([Si](C(C)C)(C(C)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
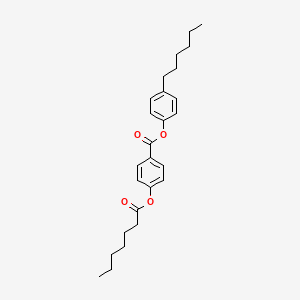



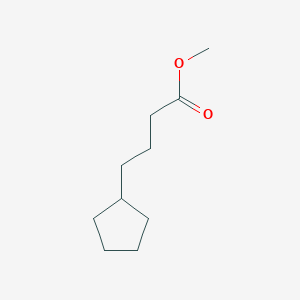

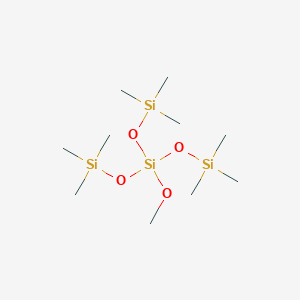

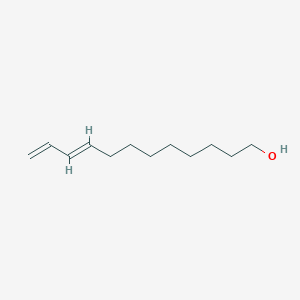
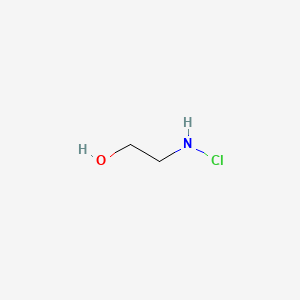
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)
![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
